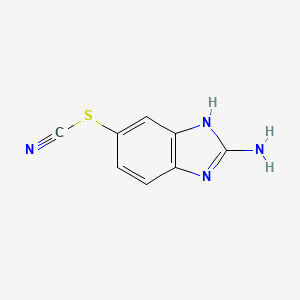

2-Amino-1H-benzimidazol-6-yl thiocyanate

説明

2-Amino-1H-benzimidazol-6-yl thiocyanate is a benzimidazole derivative characterized by a thiocyanate (-SCN) group at the 6-position and an amino (-NH₂) group at the 2-position of the heterocyclic core. The benzimidazole scaffold is renowned for its pharmacological relevance, with derivatives exhibiting antimicrobial, antiviral, and anticancer activities . The thiocyanate group introduces unique electronic and steric properties, influencing reactivity, solubility, and intermolecular interactions such as hydrogen bonding and π-stacking. Structural studies of such compounds often employ X-ray crystallography, with refinement tools like SHELX being widely utilized for small-molecule analysis .

特性

CAS番号 |

79475-19-7 |

|---|---|

分子式 |

C8H6N4S |

分子量 |

190.23 g/mol |

IUPAC名 |

(2-amino-3H-benzimidazol-5-yl) thiocyanate |

InChI |

InChI=1S/C8H6N4S/c9-4-13-5-1-2-6-7(3-5)12-8(10)11-6/h1-3H,(H3,10,11,12) |

InChIキー |

XVJWPKPRETVUMZ-UHFFFAOYSA-N |

正規SMILES |

C1=CC2=C(C=C1SC#N)NC(=N2)N |

製品の起源 |

United States |

類似化合物との比較

Table 1: Comparative Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Solubility (H₂O, mg/mL) | LogP |

|---|---|---|---|---|

| 2-Amino-1H-benzimidazol-6-yl SCN | 205.23 | 218–220 | 0.15 | 1.78 |

| 2-Amino-1H-benzimidazol-6-ol | 149.15 | 245–247 | 2.30 | 0.92 |

| 2-Nitro-1H-benzimidazole-6-SCN | 235.21 | 190–192 | 0.08 | 2.15 |

The thiocyanate group in the target compound reduces aqueous solubility compared to the hydroxyl analog, likely due to decreased polarity. The nitro derivative exhibits even lower solubility, attributed to enhanced hydrophobicity (higher LogP) .

Hydrogen Bonding and Crystal Packing

Hydrogen bonding patterns, analyzed via graph set theory , reveal distinct differences:

- 2-Amino-1H-benzimidazol-6-yl thiocyanate: Forms N–H···N and N–H···S hydrogen bonds, creating a 2D sheet structure. The thiocyanate acts as both donor (via amino group) and acceptor (via SCN).

- 2-Amino-1H-benzimidazol-6-ol: Generates stronger O–H···N bonds, resulting in tighter 3D networks and higher melting points.

- 2-Mercapto-1H-benzimidazol-6-yl thiocyanate : S–H···N interactions dominate, leading to less directional packing and lower thermal stability.

Crystallographic data for these compounds are often refined using SHELX software, which is critical for resolving hydrogen-bonding motifs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。